molecular formula C21H33ClN2O2 B12788373 Tzu6N9X9YS CAS No. 127093-63-4

Tzu6N9X9YS

Cat. No.: B12788373
CAS No.: 127093-63-4
M. Wt: 380.9 g/mol
InChI Key: YNGZJSALRCLELM-YKCBXCCJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tzu6N9X9YS involves multiple steps, starting with the preparation of the pyrrolidinone core. The key steps include:

    Formation of the Pyrrolidinone Core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidinone core.

    Addition of the Bis(1-methylpropyl)amino Group: This is achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

Tzu6N9X9YS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives .

Scientific Research Applications

Tzu6N9X9YS has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tzu6N9X9YS involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

127093-63-4

Molecular Formula

C21H33ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

(5S)-5-[(1S)-2-[bis[(2R)-butan-2-yl]amino]-1-hydroxyethyl]-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C21H33ClN2O2/c1-5-15(3)23(16(4)6-2)14-20(25)19-11-12-21(26)24(19)13-17-9-7-8-10-18(17)22/h7-10,15-16,19-20,25H,5-6,11-14H2,1-4H3/t15-,16-,19+,20+/m1/s1

InChI Key

YNGZJSALRCLELM-YKCBXCCJSA-N

Isomeric SMILES

CC[C@@H](C)N(C[C@@H]([C@@H]1CCC(=O)N1CC2=CC=CC=C2Cl)O)[C@H](C)CC

Canonical SMILES

CCC(C)N(CC(C1CCC(=O)N1CC2=CC=CC=C2Cl)O)C(C)CC

Origin of Product

United States

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